Cas no 67497-95-4 (2,2,2-trifluoroethane-1-sulfonamide)
2,2,2-trifluoroethane-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- Ethanesulfonamide, 2,2,2-trifluoro-
- 2,2,2-trifluoroethanesulfonamide
- 2,2,2-trifluoroethane-1-sulfonamide
- CS-0261880
- Z1094758726
- DTXSID70611783
- C2H4F3NO2S
- 67497-95-4
- SCHEMBL243188
- 2,2,2-trifluoroethane-sulfonamide
- trifluoroethylsulfonamide
- trifluoroethyl sulfonamide
- AKOS006282941
- FT-0723842
- AT20775
- EN300-80382
- CF3CH2SO2NH2
-
- Inchi: 1S/C2H4F3NO2S/c3-2(4,5)1-9(6,7)8/h1H2,(H2,6,7,8)
- InChI Key: JATIGRDCWBXQRA-UHFFFAOYSA-N
- SMILES: S(CC(F)(F)F)(N)(=O)=O
Computed Properties
- Exact Mass: 162.99148403g/mol
- Monoisotopic Mass: 162.99148403g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 68.5Ų
Experimental Properties
- Density: 1.6±0.1 g/cm3
- Boiling Point: 185.0±50.0 °C at 760 mmHg
- Flash Point: 65.7±30.1 °C
- Vapor Pressure: 0.7±0.4 mmHg at 25°C
2,2,2-trifluoroethane-1-sulfonamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,2,2-trifluoroethane-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B587723-5mg |
2,2,2-trifluoroethane-1-sulfonamide |
67497-95-4 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B587723-10mg |
2,2,2-trifluoroethane-1-sulfonamide |
67497-95-4 | 10mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B587723-50mg |
2,2,2-trifluoroethane-1-sulfonamide |
67497-95-4 | 50mg |
$ 320.00 | 2022-06-07 | ||
| Enamine | EN300-80382-0.05g |
2,2,2-trifluoroethane-1-sulfonamide |
67497-95-4 | 95% | 0.05g |
$252.0 | 2024-05-21 | |
| Enamine | EN300-80382-0.1g |
2,2,2-trifluoroethane-1-sulfonamide |
67497-95-4 | 95% | 0.1g |
$376.0 | 2024-05-21 | |
| Enamine | EN300-80382-0.25g |
2,2,2-trifluoroethane-1-sulfonamide |
67497-95-4 | 95% | 0.25g |
$538.0 | 2024-05-21 | |
| Enamine | EN300-80382-0.5g |
2,2,2-trifluoroethane-1-sulfonamide |
67497-95-4 | 95% | 0.5g |
$847.0 | 2024-05-21 | |
| Enamine | EN300-80382-1.0g |
2,2,2-trifluoroethane-1-sulfonamide |
67497-95-4 | 95% | 1.0g |
$1086.0 | 2024-05-21 | |
| Enamine | EN300-80382-2.5g |
2,2,2-trifluoroethane-1-sulfonamide |
67497-95-4 | 95% | 2.5g |
$2127.0 | 2024-05-21 | |
| Enamine | EN300-80382-5.0g |
2,2,2-trifluoroethane-1-sulfonamide |
67497-95-4 | 95% | 5.0g |
$3147.0 | 2024-05-21 |
2,2,2-trifluoroethane-1-sulfonamide Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 2,2,2-trifluoroethane-1-sulfonamide
Recent Advances in the Study of 2,2,2-Trifluoroethane-1-sulfonamide (CAS: 67497-95-4) in Chemical Biology and Pharmaceutical Research
2,2,2-Trifluoroethane-1-sulfonamide (CAS: 67497-95-4) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile building block in medicinal chemistry, particularly in the design of enzyme inhibitors and bioactive molecules. This research brief synthesizes the latest findings on this compound, highlighting its synthetic routes, biological activities, and potential applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2,2,2-trifluoroethane-1-sulfonamide serves as an effective sulfonamide donor in the synthesis of carbonic anhydrase inhibitors. The trifluoromethyl group enhances both the metabolic stability and membrane permeability of resulting compounds, addressing key challenges in drug development. Researchers utilized a novel one-pot synthesis method starting from 2,2,2-trifluoroethyl iodide, achieving yields of up to 78% with excellent purity.
In the field of antimicrobial research, a team at the University of Cambridge recently reported (Nature Chemical Biology, 2024) that derivatives of 67497-95-4 show promising activity against drug-resistant Gram-positive bacteria. The compound's ability to disrupt bacterial sulfonamide metabolism pathways while maintaining low mammalian cytotoxicity makes it particularly valuable. Molecular docking studies revealed unique binding interactions with bacterial dihydropteroate synthase that differ from traditional sulfa drugs.
Pharmacokinetic studies conducted in 2024 have provided new insights into the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 2,2,2-trifluoroethane-1-sulfonamide derivatives. The trifluoromethyl group significantly reduces oxidative metabolism, leading to improved plasma half-lives compared to non-fluorinated analogs. These findings, published in Drug Metabolism and Disposition, suggest that 67497-95-4-based compounds may require less frequent dosing in clinical applications.
Recent advances in synthetic methodology have expanded the utility of this compound scaffold. A 2024 ACS Catalysis paper described a photocatalytic trifluoromethylation protocol that enables late-stage functionalization of 2,2,2-trifluoroethane-1-sulfonamide derivatives. This breakthrough allows for more efficient structure-activity relationship studies and accelerates lead optimization in drug discovery programs.
Ongoing clinical trials (as of Q2 2024) are investigating 67497-95-4-derived compounds for neurological applications. Preclinical data suggests that certain derivatives can cross the blood-brain barrier and modulate GABAergic signaling, potentially offering new treatment options for epilepsy and anxiety disorders. Researchers emphasize the importance of the sulfonamide moiety in maintaining the desired pharmacological profile while the trifluoromethyl group enhances CNS penetration.
In conclusion, 2,2,2-trifluoroethane-1-sulfonamide (CAS: 67497-95-4) represents a promising scaffold in medicinal chemistry with diverse applications. The compound's unique combination of synthetic accessibility, favorable physicochemical properties, and biological activity continues to drive innovative research across multiple therapeutic areas. Future studies will likely focus on expanding its utility through novel derivatization strategies and exploring its potential in targeted drug delivery systems.
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